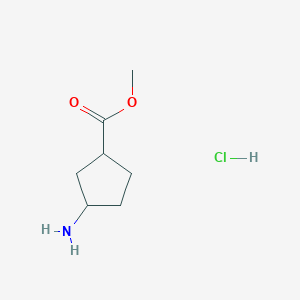

Methyl 3-aminocyclopentanecarboxylate hydrochloride

Übersicht

Beschreibung

Methyl 3-aminocyclopentanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-aminocyclopentanecarboxylate hydrochloride (MAC hydrochloride) is a compound with significant potential in medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a unique cyclopentane structure that includes an amino group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 179.645 g/mol. This structure provides the compound with properties conducive to various biological interactions.

The mechanism of action for MAC hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition may affect metabolic pathways, modulate receptor activity, and lead to various biological effects, particularly in the context of neuropharmacology.

Biological Activities

Research indicates that MAC hydrochloride exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that MAC hydrochloride may have neuroprotective properties, potentially useful in treating neurological disorders due to its structural resemblance to neurotransmitters.

- Receptor Modulation : Interaction studies have shown that MAC hydrochloride may influence signaling pathways relevant to neurological functions by binding to specific receptors .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which could have implications for metabolic regulation and therapeutic applications.

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- In vitro studies demonstrated that MAC hydrochloride can enhance neurotransmitter release in neuronal cultures, suggesting a role in synaptic transmission.

- A study evaluating the effects on murine models indicated improvements in cognitive function when treated with MAC hydrochloride, supporting its potential for neuroprotective applications.

- Enzyme Interaction :

Data Table: Summary of Biological Activities

| Activity Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Neuroprotection | Enhances neurotransmitter release | N/A | |

| Cognitive Function | Improvement in murine models | N/A | |

| Enzyme Inhibition | Inhibition of cyclophilin A | 1 |

Synthesis Methods

Various synthesis methods for MAC hydrochloride have been developed, each offering advantages in terms of yield and purity. Notably:

- Catalytic hydrogenation methods yield high-purity compounds suitable for biological testing.

- Multi-step synthesis approaches allow for the production of stereoisomers, enhancing the potential for targeted biological activity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

MAC hydrochloride serves as a versatile building block in pharmaceutical research. Its unique cyclopentane structure, combined with an amino group and a carboxylate moiety, allows for the synthesis of various biologically active compounds. Notably, it has been investigated for:

- Neuroprotective Effects : Preliminary studies suggest that MAC hydrochloride may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its structural resemblance to neurotransmitters is of particular interest in pharmacological research.

- Modulation of Receptor Activity : Research indicates that MAC hydrochloride may interact with specific receptors, influencing signaling pathways relevant to neurological functions. This interaction could pave the way for novel therapeutic agents targeting neurodegenerative diseases.

Organic Synthesis

The compound is utilized as a precursor in organic synthesis. Its ability to undergo various chemical reactions enhances its utility in creating complex molecules. Some notable applications include:

- Synthesis of Derivatives : MAC hydrochloride can be modified to produce derivatives that may possess enhanced biological activity or altered pharmacokinetic properties.

- Research Tool in Medicinal Chemistry : The compound's structural features make it valuable for exploring new drug candidates and understanding structure-activity relationships (SAR) in medicinal chemistry.

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of MAC hydrochloride on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Receptor Interaction Studies

Research examining the binding affinity of MAC hydrochloride to specific neurotransmitter receptors demonstrated its potential to modulate receptor activity effectively. This finding supports further investigation into its pharmacological applications.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling Methyl 3-aminocyclopentanecarboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is advised if dust/aerosols form during handling .

- Engineering Controls : Work in a fume hood with ≥100 fpm face velocity to minimize inhalation risks. Implement HEPA filtration for particulate control .

- Emergency Protocols : For spills, evacuate the area, suppress dust with wet methods, and dispose of contaminated materials as hazardous waste .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid proximity to oxidizing agents or moisture to prevent decomposition .

- Regularly monitor storage conditions using calibrated hygrometers and temperature loggers. Conduct stability tests (e.g., TGA, DSC) to establish compound-specific degradation thresholds .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use (e.g., DMSO-d6 solvent, δ 2.05–2.56 ppm for cyclopentane protons) and to verify stereochemistry and purity .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare against certified reference standards (e.g., EP-grade impurities in ) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for analogs of this compound?

- Methodological Answer :

- Reaction Design : Adapt protocols from cyclobutane analogs (e.g., ’s ethyl acetate/tosylate method) but adjust for cyclopentane ring strain. Use catalytic hydrogenation or enzymatic resolution to control stereochemistry .

- Yield Optimization : Screen solvents (e.g., THF vs. DCM) and bases (e.g., TEA vs. DIPEA) using DOE (Design of Experiments). Monitor reaction progress via LC-MS to identify intermediates .

Q. How should researchers address the lack of physicochemical data (e.g., solubility, logP) in experimental design?

- Methodological Answer :

- Experimental Determination :

- Solubility : Perform shake-flask studies in PBS (pH 7.4) and DMSO, using nephelometry to detect precipitation .

- logP : Use octanol-water partitioning assays with UV-Vis quantification. Cross-validate with computational tools (e.g., ChemAxon) .

- Data Gaps : Publish findings in open-access repositories to build a community dataset, citing existing GHS hazard classifications (e.g., H302, H319) .

Q. What strategies mitigate variability in biological assay results caused by compound instability?

- Methodological Answer :

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HRMS. Adjust assay buffers (e.g., add 0.1% BSA) to stabilize the compound .

- In-Use Protocols : Prepare fresh stock solutions in degassed solvents and store at -80°C in aliquots. Validate concentration post-thaw using UV spectrophotometry .

Q. How can contradictions in toxicity data across studies be resolved?

- Methodological Answer :

- Standardization : Adopt OECD guidelines for acute oral toxicity (e.g., TG 423) and compare results against in vitro models (e.g., HepG2 cell viability assays) .

- Mechanistic Studies : Use RNA-seq or proteomics to identify organ-specific toxicity pathways (e.g., respiratory irritation linked to H335) .

Eigenschaften

IUPAC Name |

methyl 3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398534-59-2 | |

| Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398534-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.